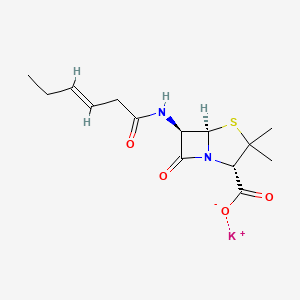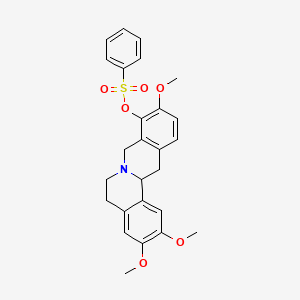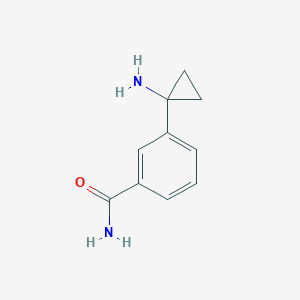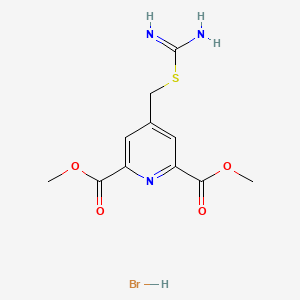
4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide is a chemical compound with the molecular formula C11H13N3O4S•HBr. It is used primarily in biochemical and proteomics research . This compound is known for its stability and is often utilized in various scientific studies.
Métodos De Preparación
The synthesis of 4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide involves several steps. The primary synthetic route includes the reaction of dipicolinic acid with methylisothiourea under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is conducted at a temperature range of 25-30°C. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles such as chloride or acetate ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various biochemical products
Mecanismo De Acción
The mechanism of action of 4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide can be compared with other similar compounds such as:
- Methylisothiourea sulfate
- Dipicolinic acid dimethyl ester
- Isothiourea derivatives
The uniqueness of this compound lies in its specific molecular structure, which provides distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H14BrN3O4S |
|---|---|
Peso molecular |
364.22 g/mol |
Nombre IUPAC |
dimethyl 4-(carbamimidoylsulfanylmethyl)pyridine-2,6-dicarboxylate;hydrobromide |
InChI |
InChI=1S/C11H13N3O4S.BrH/c1-17-9(15)7-3-6(5-19-11(12)13)4-8(14-7)10(16)18-2;/h3-4H,5H2,1-2H3,(H3,12,13);1H |
Clave InChI |
JBYUTMUPPZHIPY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CSC(=N)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


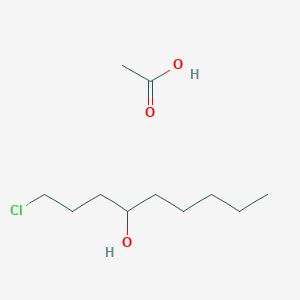
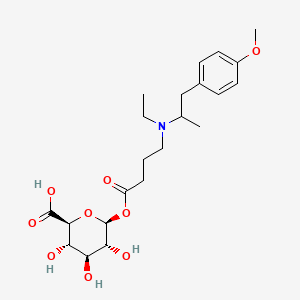
![1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)

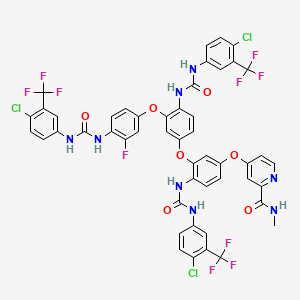

![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
![2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)
